Selective Oxytocin Receptor Partial Agonism with Favorable V1aR Selectivity Profile Versus Unsubstituted and 3,4-Dimethyl Analogs
The 3-methyl benzamide derivative functions as a potent partial agonist at the human oxytocin receptor (OTR) with an EC50 of 407 nM and an efficacy of 12% [1]. In contrast, the unsubstituted benzamide analog displays an EC50 of 847 nM (efficacy 12%), representing a 2.1-fold loss in potency [1]. The 3,4-dimethyl benzamide analog exhibits higher potency (EC50 109 nM) but is accompanied by off-target V1aR antagonist activity (IC50 346 nM), a liability not observed for the 3-methyl compound [1].
| Evidence Dimension | Human Oxytocin Receptor (OTR) Potency (EC50) and Vasopressin 1a Receptor (V1aR) Selectivity |
|---|---|
| Target Compound Data | EC50: 407 nM (OTR); No activity at V1aR |
| Comparator Or Baseline | Unsubstituted benzamide: EC50 847 nM (OTR); 3,4-Dimethyl benzamide: EC50 109 nM (OTR), IC50 346 nM (V1aR antagonist) |
| Quantified Difference | 2.1-fold more potent than unsubstituted analog; cleaner selectivity profile than 3,4-dimethyl analog (no V1aR activity) |
| Conditions | HEK cells stably transfected with human OTR and V1aR; IP1 homogenous time-resolved fluorescence assays |
Why This Matters
This compound offers a quantifiably improved balance of potency and receptor selectivity compared to close structural analogs, which is critical for studies where V1aR off-target effects would confound interpretation of OTR-mediated signaling.
- [1] Reekie TA, et al. Molecular deconstruction of WAY-267,464 produced potent and selective OTR agonists. Presented at: 18th World Congress of Basic and Clinical Pharmacology; 2018; Kyoto, Japan. View Source
